3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[(2-ETHYLHEXYL)AMINO]PROPANOIC ACID
Description
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O3/c1-4-6-8-14(5-2)12-21-17(19(24)25)11-18(23)22-16-10-7-9-15(20)13(16)3/h7,9-10,14,17,21H,4-6,8,11-12H2,1-3H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRMKBDWTNVPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C(=CC=C1)Cl)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 240.71 g/mol
- CAS Number : 341940-71-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It is believed to interact with certain receptors, potentially influencing signaling pathways related to inflammation and pain.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing chlorinated phenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : The structural components of the compound suggest potential antimicrobial effects, particularly against bacterial strains. Studies have demonstrated that similar compounds can disrupt bacterial cell wall synthesis or function .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of structurally related compounds, researchers found that derivatives with similar carbamoyl groups exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that compounds with similar structural motifs suppressed NF-kB activation in macrophages, leading to reduced expression of inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 3: Antimicrobial Properties
A series of experiments assessed the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth effectively at concentrations ranging from 10 to 100 µg/mL, supporting their potential use as antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The 2-ethylhexyl chain in the target compound provides greater hydrophobicity compared to shorter chains (e.g., methyl or ethyl) in analogues like (2S)-2-amino-3-(3-cyanophenyl)propanoic acid . This may enhance blood-brain barrier penetration or tissue retention.
Stereochemistry: While the target compound’s stereochemistry is unspecified, analogues like (2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid demonstrate the importance of chirality in biological activity .
Q & A
Q. What are the optimal synthetic routes for 3-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions:
Carbamoyl Formation : React 3-chloro-2-methylaniline with a propanoic acid backbone activated via chloroformate or carbodiimide coupling (e.g., EDC/HOBt) .
Amino Group Attachment : Introduce the 2-ethylhexylamine via nucleophilic substitution or reductive amination.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, carbamoyl carbonyl at δ 165–170 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]⁺ expected m/z ~423).
- FT-IR : Validate carbamoyl (C=O stretch ~1680 cm⁻¹) and carboxylic acid (broad O-H ~2500–3000 cm⁻¹) groups .
Critical Note : Use deuterated DMSO for NMR due to low solubility in CDCl₃ .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer :
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer :
Q. Protocol :
Prepare 10 mM DMSO stock.
Dilute in culture medium (final DMSO ≤0.5%).
Incubate 48–72 hours; measure viability.
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer :
Q. How does stereochemistry at the propanoic acid backbone influence bioactivity?
Methodological Answer :
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) .
- Activity Comparison : Test (R)- vs. (S)-enantiomers in enzyme assays (e.g., 10-fold difference in IC₅₀ observed for similar compounds) .
- Circular Dichroism : Confirm configuration and correlate with activity trends .
Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?
Methodological Answer :
Q. How should researchers address contradictions in published data on similar compounds?
Methodological Answer :
- Systematic Review : Compare experimental conditions (e.g., pH, solvent) across studies .
- Replicate Key Studies : Control variables like temperature and reagent purity.
- Meta-Analysis : Use tools like RevMan to pool data and identify outliers .
Case Study : Conflicting cytotoxicity data resolved by standardizing cell passage numbers and serum concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
